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Abstract
Tungsten carbide-cobalt (WC-Co) hardmetals, or cemented carbides, are paramount in

applications demanding exceptional hardness, wear resistance, and toughness, such as cutting

tools, mining bits, and wear-resistant components. The remarkable mechanical properties of

these composites are not merely a function of their composition but are intricately governed by

their complex microstructure. The size, distribution, and morphology of the tungsten carbide

(WC) grains, the nature of the cobalt (Co) binder phase, and the integrity of the WC-Co

interfaces all play critical roles. Therefore, a precise and multi-scale characterization of the

microstructure is not just an academic exercise but a fundamental necessity for quality control,

material development, and failure analysis. This guide provides a comprehensive overview of

the core techniques employed for the microstructural characterization of WC-Co composites,

grounded in the principles of materials science and tailored for researchers and engineers in

the field.

Introduction: The Structure-Property Nexus in WC-
Co Composites
The performance of a WC-Co composite is a direct consequence of its microstructural

architecture. The hard, brittle WC grains provide the wear resistance and hardness, while the
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ductile Co binder imparts the necessary toughness, preventing catastrophic failure. Key

microstructural features that dictate the material's bulk properties include:

WC Grain Size and Shape: Finer WC grains generally lead to higher hardness and strength

but may reduce toughness. The shape, from angular to more rounded, also influences

fracture mechanics.

Cobalt Binder Mean Free Path: This represents the average distance between WC grains

through the binder and is a critical parameter for toughness. A larger mean free path

generally corresponds to higher fracture toughness.

Contiguity of WC Grains: This measures the extent of direct contact between WC grains.

High contiguity can create a rigid carbide skeleton, increasing hardness but potentially

creating stress concentration points.

Phase Purity and Distribution: The presence of detrimental phases, such as the brittle eta (η)

phase (W₃Co₃C or W₆Co₆C), can severely compromise mechanical properties. The

homogeneity of the Co binder distribution is also crucial for consistent performance.

Understanding and quantifying these features require a suite of advanced characterization

techniques, each providing a unique piece of the microstructural puzzle.

Core Characterization Methodologies
The comprehensive analysis of WC-Co microstructures necessitates a multi-modal approach,

typically involving imaging, diffraction, and elemental analysis techniques.

Scanning Electron Microscopy (SEM): The Workhorse
for Microstructural Imaging
Scanning Electron Microscopy (SEM) is the most indispensable tool for routine quality control

and research on WC-Co composites due to its excellent resolution, depth of field, and the

variety of signals that can be collected.

2.1.1. Principles and Rationale
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SEM utilizes a focused beam of high-energy electrons to scan the surface of a sample. The

interactions between the electrons and the sample's atoms generate various signals, which are

then collected by detectors to form an image. For WC-Co, the most informative signals are:

Secondary Electrons (SE): These low-energy electrons are generated from the top few

nanometers of the sample surface. The SE signal is highly sensitive to surface topography,

making it ideal for visualizing the morphology of WC grains and the binder phase after

etching.

Backscattered Electrons (BSE): These are high-energy electrons from the primary beam that

are elastically scattered back from the sample. The BSE yield is strongly dependent on the

atomic number (Z) of the elements in the sample. This "Z-contrast" is exceptionally useful for

WC-Co, as the heavy tungsten (W, Z=74) in WC grains appears bright, while the lighter

cobalt (Co, Z=27) binder phase appears dark grey. This allows for clear, high-contrast

imaging of the phase distribution without the need for chemical etching.

2.1.2. Experimental Protocol: BSE Imaging for Phase Analysis

Sample Preparation:

Sectioning: Cut a representative cross-section of the WC-Co component using a diamond

saw.

Mounting: Mount the sample in a conductive resin (e.g., phenolic or epoxy with a

conductive filler) to facilitate handling and ensure a good electrical ground.

Grinding: Begin with coarse grinding using silicon carbide (SiC) papers (e.g., 240, 400,

600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.

Polishing: The key to high-quality imaging is a mirror-like, deformation-free surface. This is

a multi-step process:

Rough Polishing: Use diamond suspensions (e.g., 9 µm, 6 µm, 3 µm) on a polishing

cloth.

Fine Polishing: Finish with a 1 µm diamond suspension followed by a final polish using a

0.05 µm colloidal silica or alumina suspension to remove the last vestiges of surface
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scratches and deformation.

Cleaning: Thoroughly clean the sample with ethanol or isopropanol in an ultrasonic bath

between each polishing step and before insertion into the SEM chamber.

SEM Imaging:

Instrument: A standard SEM equipped with both SE and BSE detectors.

Parameters:

Accelerating Voltage: 15-20 kV is a typical range that provides a good balance between

signal generation and spatial resolution.

Working Distance: A shorter working distance (e.g., 8-12 mm) is generally preferred for

higher resolution imaging.

Probe Current: Adjust for optimal signal-to-noise ratio without causing sample damage.

Detector: Select the BSE detector.

Image Acquisition: Acquire images at various magnifications (e.g., 1,000x to 10,000x) to

capture both the overall phase distribution and fine details of the WC grain morphology.

2.1.3. Data Interpretation

The resulting BSE images can be analyzed using image analysis software (e.g., ImageJ, Avizo)

to quantify key parameters.
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Parameter Description
Typical Measurement
Method

WC Grain Size
Average diameter or area of

the WC grains.

Measure a statistically

significant number of grains

from multiple images.

Co Mean Free Path

Average thickness of the

binder phase between WC

grains.

Linear intercept method on

binarized images.

Contiguity

Fraction of the total WC grain

boundary area shared with

other WC grains.

Calculated from lineal analysis

of phase intercepts.

Volume Fraction
Percentage of WC and Co

phases.

Area fraction measurement

from binarized images,

assuming it's equivalent to

volume fraction.

Electron Backscatter Diffraction (EBSD): Unveiling
Crystallographic Information
While SEM imaging provides morphological and compositional information, Electron

Backscatter Diffraction (EBSD) provides crucial crystallographic data, revealing the orientation,

grain boundaries, and phase identity at a micro-scale level.

2.2.1. Principles and Rationale

EBSD is an SEM-based technique where the stationary electron beam interacts with a highly

tilted sample (~70°). The diffracted electrons form a pattern, known as a Kikuchi pattern, on a

fluorescent screen. This pattern is unique to the crystal structure and its orientation relative to

the beam. By automatically indexing these patterns as the beam is scanned across the sample,

a map of the crystallographic orientation and phase distribution can be constructed.

For WC-Co, EBSD is invaluable for:
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Phase Identification: Unambiguously distinguishing between the hexagonal WC phase, the

cubic Co binder (which can be FCC or HCP), and any detrimental η-phases.

Grain Boundary Analysis: Characterizing the nature of WC-WC grain boundaries (e.g., low-

angle vs. high-angle), which influences crack propagation.

Texture Analysis: Determining if the WC grains have a preferred crystallographic orientation,

which can arise from processing and affect anisotropic properties.

2.2.2. Experimental Protocol: EBSD Mapping

Sample Preparation: EBSD requires an exceptionally high-quality surface finish, as any

residual surface deformation or contamination will prevent the formation of clear Kikuchi

patterns. The final polishing step is critical. A very light, short-duration etch or a final polish

with vibratory polishing can sometimes improve pattern quality.

EBSD Mapping:

Instrument: An SEM equipped with an EBSD detector and analysis software.

Parameters:

Tilt: Tilt the prepared sample to ~70°.

Accelerating Voltage: Typically 20 kV.

Probe Current: A higher probe current is needed than for imaging to generate a strong

EBSD signal.

Step Size: The distance the beam moves between measurement points. This

determines the resolution of the map and should be chosen based on the feature of

interest (e.g., a small step size for fine-grained materials).

Data Acquisition: The system scans the beam over the selected area, collecting and

indexing a Kikuchi pattern at each point. This can take from minutes to hours depending

on the area size, step size, and detector speed.

2.2.3. Data Visualization and Interpretation
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EBSD data is typically presented as color-coded maps:

Inverse Pole Figure (IPF) Map: Grains are colored according to their crystallographic

orientation relative to a chosen sample direction. This provides a vivid visualization of the

grain structure and texture.

Phase Map: Each phase (WC, Co, η-phase) is assigned a different color, providing a clear

picture of their spatial distribution.

Grain Boundary Map: Different types of grain boundaries (e.g., high-angle, low-angle, special

CSL boundaries) are highlighted.

Transmission Electron Microscopy (TEM): Probing at the
Nanoscale
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than

SEM, allowing for the characterization of features at the nanometer scale.

2.3.1. Principles and Rationale

In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The

interactions of the electrons with the specimen form an image or a diffraction pattern on a

detector. TEM is essential for:

Interface Analysis: Directly imaging the atomic structure of WC-Co and WC-WC interfaces.

The nature of these interfaces is critical to the material's toughness and strength.

Defect Analysis: Identifying and characterizing crystal defects such as dislocations, stacking

faults, and nanopores within both the WC grains and the Co binder.

Nanoscale Chemistry: When combined with Energy Dispersive X-ray Spectroscopy (EDS) in

the TEM (STEM-EDS), it allows for the chemical analysis of interfaces and nano-precipitates,

for instance, to check for the dissolution of W in the Co binder.

2.3.2. Experimental Protocol: TEM Sample Preparation and Analysis
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Sample Preparation (The Critical Challenge): The sample must be electron-transparent,

typically less than 100 nm thick.

Initial Thinning: A 3 mm disc is cut from the bulk material and mechanically thinned to

~100 µm.

Dimpling: A central dimple is ground into the disc, reducing the center thickness to ~10-20

µm.

Final Thinning (Ion Milling): The dimpled disc is bombarded with a focused beam of Ar+

ions at a shallow angle. The ions sputter material away until a small perforation appears at

the center of the disc. The thin area around the edge of this hole is electron-transparent.

Focused Ion Beam (FIB): A more modern and site-specific method where a focused beam

of Gallium ions is used to cut out a small lamella (a thin slice) from a specific region of

interest on the bulk sample and lift it out for mounting on a TEM grid.

TEM Imaging and Analysis:

Bright-Field/Dark-Field Imaging: Used to image grain morphology, precipitates, and

defects based on diffraction contrast.

High-Resolution TEM (HRTEM): Allows for the direct imaging of atomic columns and the

structure of interfaces.

Selected Area Electron Diffraction (SAED): Provides crystallographic information from a

selected area of the sample.

Workflow and Data Integration
A comprehensive characterization strategy integrates these techniques in a logical sequence.

// Nodes Bulk_Sample [label="Bulk WC-Co Sample", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Sample_Prep [label="Metallographic Preparation\n(Cut, Mount, Grind,

Polish)", fillcolor="#FBBC05", fontcolor="#202124"]; SEM_Analysis [label="SEM Analysis",

fillcolor="#34A853", fontcolor="#FFFFFF"]; BSE_Imaging [label="BSE Imaging\n(Phase

Distribution, Grain Size)", fillcolor="#FFFFFF", fontcolor="#202124"]; EBSD_Mapping
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[label="EBSD Mapping\n(Orientation, Phase ID, Boundaries)", fillcolor="#FFFFFF",

fontcolor="#202124"]; Further_Analysis [label="Need for Nanoscale Info?", shape=diamond,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TEM_Prep [label="TEM Sample

Prep\n(FIB or Ion Milling)", fillcolor="#FBBC05", fontcolor="#202124"]; TEM_Analysis

[label="TEM Analysis\n(Interfaces, Defects, Nanochemistry)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Final_Report [label="Comprehensive Microstructure Report",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Bulk_Sample -> Sample_Prep; Sample_Prep -> SEM_Analysis; SEM_Analysis ->

BSE_Imaging [style=dashed]; SEM_Analysis -> EBSD_Mapping [style=dashed]; BSE_Imaging

-> Further_Analysis; EBSD_Mapping -> Further_Analysis; Further_Analysis -> Final_Report

[label="No"]; Further_Analysis -> TEM_Prep [label="Yes"]; TEM_Prep -> TEM_Analysis;

TEM_Analysis -> Final_Report; } enddot Caption: Integrated workflow for WC-Co

microstructure characterization.

This integrated approach ensures that a complete picture of the microstructure is developed,

from the macro-scale distribution of phases down to the atomic arrangement at critical

interfaces. The data from each technique complements the others, providing a self-validating

and comprehensive understanding of the material's structure, which is essential for predicting

its performance and driving the development of next-generation hardmetals.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14598488?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14598488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

